![molecular formula C15H20N2O3 B3052147 Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate CAS No. 3886-37-1](/img/structure/B3052147.png)
Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate
Overview
Description
Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate is a complex chemical compound. It has a molecular weight of 276.34 . The IUPAC name for this compound is benzyl 2-oxo-2-(1-piperidinyl)ethylcarbamate .
Synthesis Analysis
The synthesis of Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate involves several stages . One method involves the reaction of N-(Benzyloxycarbonyl)glycine with ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate and N-ethyl-N,N-diisopropylamine in ethyl acetate at 0 - 5℃ for 1 hour, followed by the addition of piperidine and further reaction at 0 - 5℃ for 2 hours .Molecular Structure Analysis
The InChI code for Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate is 1S/C15H20N2O3/c18-14(17-9-5-2-6-10-17)11-16-15(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,19) .Scientific Research Applications
Catalysis in Organic Synthesis
- Au(I)-Catalyzed Intramolecular Hydroamination: Au(I) catalysts are effective in the hydroamination of N-allenyl carbamates, facilitating the formation of piperidine derivatives. This process demonstrates high efficiency and exo-selectivity in synthesizing oxygen heterocycles and 4-vinyl tetrahydrocarbazoles from 2-allenyl indoles (Zhang et al., 2006).
Pharmaceutical Applications
- Anti-bacterial Properties: N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity. This showcases the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).
- Synthesis of Benzothiazole Derivatives: Piperidine substituted benzothiazole derivatives were synthesized, exhibiting notable antibacterial and antifungal activities. This highlights the potential of these compounds in therapeutic applications (Shafi et al., 2021).
Chemical Synthesis
- Synthesis of Heterocycles: The synthesis of carbamate derivatives of coumarin and chromene involved the reaction of methyl (3-hydroxyphenyl)carbamate with various compounds. This demonstrates the versatility of carbamate derivatives in synthesizing complex heterocycles (Velikorodov & Imasheva, 2008).
Chirality and Stereochemistry
- Stereoisomerism in Antihypertensive Agents: The stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles exhibited varying pharmacological activities, with the (+) isomers demonstrating higher potency. This study illustrates the significance of stereochemistry in pharmacological efficacy (Kasuya et al., 1983).
Enzyme Inhibition
- AChE Inhibition: Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and found to be potent inhibitors of acetylcholinesterase, suggesting their potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1995).
Advanced Materials
- Photoluminescence in Organic Compounds: The study on benzothiazole derivatives also highlighted their photoluminescent properties, indicating potential applications in material science for optical devices (Shafi et al., 2021).
Mechanism of Action
Mode of Action
It is known that the compound contains a piperidine ring, which is a common structural motif in many bioactive compounds . The presence of this ring could potentially influence the compound’s interaction with its targets.
Result of Action
The molecular and cellular effects of Benzyl N-[2-Oxo-2-(Piperidin-1-yl)Ethyl]Carbamate’s action are currently unknown
properties
IUPAC Name |
benzyl N-(2-oxo-2-piperidin-1-ylethyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(17-9-5-2-6-10-17)11-16-15(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYDYYHDDXLTDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613444 | |
Record name | Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate | |
CAS RN |
3886-37-1 | |
Record name | Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.